Tetrahydroharman-3-carboxylic acid
Overview
Description
Tetrahydroharman-3-carboxylic acid is a harmala alkaloid . It is also known as 1-Methyl-1,2,3,4-Tetrahydropyrido [3,4-b]indole-3-carboxylic acid .
Synthesis Analysis
The synthesis of Tetrahydroharman-3-carboxylic acid involves several biological studies including cytotoxicity and insecticidal activities of harmine derivatives, isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation . In addition, it has been used in the cytotoxic evaluation of 1,3-di- and 1,3,9-trisubstituted β-carbolines .Molecular Structure Analysis
The molecular structure of Tetrahydroharman-3-carboxylic acid was drawn using MarvinSketch software, and the geometry of each compound and their respective radicals (anion and cation) were optimized using DFT method with B3LYP functional and 6–31+G (d, p) basis set .Chemical Reactions Analysis
Tetrahydroharman-3-carboxylic acid has been studied for its antioxidant activities. The in vitro study showed high hydrogen peroxide scavenging activity . DFT analysis indicates that it could scavenge free radicals through the SET-PT mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of Tetrahydroharman-3-carboxylic acid can be found in various chemical databases .Scientific Research Applications
- Specific Scientific Field : Structural Chemistry .
- Summary of the Application : Tetrahydroharman-3-carboxylic acid, along with other β-carboline alkaloids, has been studied for its antioxidant activities . These substances are present in a variety of medicinal plants and have been associated with a wide range of biological effects .
- Methods of Application or Experimental Procedures : Experimental and computational studies were performed to determine the antioxidant activities of these substances. The in vitro study was conducted using H2O2, ABTS, FRAP, and PR tests . The theoretical study was performed using density functional theory (DFT), molecular docking, and molecular dynamics .
- Results or Outcomes : The in vitro study showed high hydrogen peroxide scavenging activity for harmine, which is significantly greater than ascorbic acid . Harmalol has shown the highest antioxidant activity for ABTS, FRAP, and reducing power . DFT analysis indicates that harmalol and harmaline are the most reactive molecules and could scavenge free radicals through the SET-PT mechanism . The docking analysis revealed that harmalol and harmaline have low binding energy and interact through hydrogen and van der Waals bonds with the myeloperoxidase receptor .
Future Directions
properties
IUPAC Name |
1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,7,11,14-15H,6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPHXNBLQCSEIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401023900 | |
Record name | 1-Methyl-tetrahydro-beta-carboline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (1xi,3xi)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037942 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tetrahydroharman-3-carboxylic acid | |
CAS RN |
5470-37-1 | |
Record name | 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5470-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydroharman-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydroharman-3-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26225 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-tetrahydro-beta-carboline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
290 °C | |
Record name | (1xi,3xi)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037942 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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